molecular formula C17H17N5S B2489571 3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921862-14-8

3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B2489571
CAS RN: 921862-14-8
M. Wt: 323.42
InChI Key: RFEWJIOIAVBECJ-UHFFFAOYSA-N
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Description

3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole belongs to a class of compounds known for their unique structure incorporating both imidazo[2,1-c][1,2,4]triazole and pyridinylmethylthio moieties. This structural configuration suggests potential for a wide range of chemical and physical properties, making it an interesting subject for scientific exploration.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions starting from pyridin-2-ylmethanol or its derivatives, followed by the introduction of the thio-methyl group and subsequent cyclization to form the imidazo[2,1-c][1,2,4]triazole core. Techniques such as microwave-assisted synthesis have been employed to improve efficiency and yield (Sadek et al., 2018).

Molecular Structure Analysis

Crystallographic analysis of related compounds reveals that the imidazo[2,1-c][1,2,4]triazole core often exhibits planar geometry, which can significantly influence the molecular interaction and stability. The presence of substituents on the pyridine and triazole rings further affects the molecular conformation and packing in the crystal lattice (Bourichi et al., 2019).

properties

IUPAC Name

7-(4-methylphenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-13-5-7-15(8-6-13)21-10-11-22-16(21)19-20-17(22)23-12-14-4-2-3-9-18-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEWJIOIAVBECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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